1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole
CAS No.: 1269174-60-8
Cat. No.: VC6670146
Molecular Formula: C13H11N3
Molecular Weight: 209.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269174-60-8 |
|---|---|
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.252 |
| IUPAC Name | 1-(3-methylpyridin-2-yl)benzimidazole |
| Standard InChI | InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3 |
| Standard InChI Key | FODZUURDQZBRSL-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(3-Methylpyridin-2-yl)-1H-1,3-benzodiazole, reflects its bipartite structure: a benzodiazole system (a bicyclic aromatic ring with two nitrogen atoms at positions 1 and 3) linked to a pyridine ring substituted with a methyl group at position 3. The molecular formula is C₁₃H₁₀N₃, with a molecular weight of 208.24 g/mol. Key structural features include:
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Benzodiazole core: Provides aromatic stability and sites for electrophilic substitution.
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3-Methylpyridin-2-yl group: Introduces steric and electronic effects due to the methyl substituent and pyridine’s nitrogen heteroatom.
Comparative analysis with analogs such as 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (CAS: 117977-21-6) reveals that substitutions on the pyridine ring significantly influence solubility and reactivity .
Physicochemical Properties
Based on structurally related compounds, the following properties are predicted:
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting Point | 120–125°C | |
| Boiling Point | 450–460°C (estimated) | |
| Solubility | Slightly soluble in chloroform, methanol | |
| pKa | ~10.6 (basic nitrogen) | |
| Density | 1.25–1.30 g/cm³ |
The methyl group on the pyridine ring enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems .
Pharmacological and Biological Activities
Benzimidazole derivatives are renowned for their broad-spectrum bioactivity. For instance, 2-amino benzothiazole derivatives exhibit antimicrobial and antitumor properties . While direct data for 1-(3-Methylpyridin-2-yl)-1H-1,3-benzodiazole are unavailable, its structural similarity to Rabeprazole intermediates (e.g., Rabeprazole Sulfide, CAS: 117977-21-6) suggests potential proton pump inhibition activity . Additionally, pyridine-containing benzimidazoles often interact with nucleic acids or enzymes via π-π stacking and hydrogen bonding .
Applications in Medicinal Chemistry
This compound’s hybrid structure positions it as a versatile scaffold for drug development:
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